Cas no 200864-16-0 (6-Nitro-3,4-dihydro-1H-naphthalen-2-one)
6-Nitro-3,4-dihydro-1H-naphthalen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Nitro-2-tetralone
- 6-Nitro-3,4-dihydro-1H-naphthalen-2-one
- starbld0017161
- DTXSID20585723
- AKOS006292903
- 6-nitrotetralin-2-one
- 6-nitro-3, 4-dihydro-1H-naphthalen-2-one
- FT-0656285
- 2(1H)-Naphthalenone, 3,4-dihydro-6-nitro-
- SCHEMBL1098412
- 200864-16-0
- A814229
- 6-Nitro-3,4-dihydronaphthalen-2(1H)-one
- AB29379
-
- Inchi: 1S/C10H9NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5H,2,4,6H2
- InChI Key: CNXOOCPWNIMFFF-UHFFFAOYSA-N
- SMILES: O=C1CC2C=CC(=CC=2CC1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 191.05800
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- Density: 1.322
- Boiling Point: 357 °C at 760 mmHg
- Flash Point: 357 °C at 760 mmHg
- Refractive Index: 1.603
- PSA: 62.89000
- LogP: 2.17580
6-Nitro-3,4-dihydro-1H-naphthalen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N232795-25mg |
6-Nitro-3,4-dihydro-1H-naphthalen-2-one |
200864-16-0 | 25mg |
$ 260.00 | 2022-06-03 | ||
| TRC | N232795-50mg |
6-Nitro-3,4-dihydro-1H-naphthalen-2-one |
200864-16-0 | 50mg |
$ 430.00 | 2022-06-03 | ||
| TRC | N232795-100mg |
6-Nitro-3,4-dihydro-1H-naphthalen-2-one |
200864-16-0 | 100mg |
$ 680.00 | 2022-06-03 | ||
| A2B Chem LLC | AB10007-1g |
2(1H)-Naphthalenone, 3,4-dihydro-6-nitro- |
200864-16-0 | 1g |
$1109.00 | 2024-04-20 |
6-Nitro-3,4-dihydro-1H-naphthalen-2-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 6-Nitro-3,4-dihydro-1H-naphthalen-2-one
Introduction to 6-Nitro-3,4-dihydro-1H-naphthalen-2-one (CAS No. 200864-16-0)
6-Nitro-3,4-dihydro-1H-naphthalen-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 200864-16-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic nitro compound belongs to the naphthalene derivative family, featuring a nitro group at the 6-position and a dihydro structure, which imparts unique reactivity and potential applications in synthetic chemistry and medicinal chemistry.
The structural framework of 6-Nitro-3,4-dihydro-1H-naphthalen-2-one consists of a partially hydrogenated naphthalene ring system with an electron-withdrawing nitro substituent. This configuration makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents. The presence of both aromatic and aliphatic hydrogen atoms allows for diverse chemical modifications, enabling chemists to explore various synthetic pathways.
In recent years, 6-Nitro-3,4-dihydro-1H-naphthalen-2-one has garnered attention due to its role in the synthesis of pharmacologically relevant compounds. Researchers have been investigating its potential as a precursor in the development of novel therapeutic agents. The nitro group, while reactive, can be selectively reduced or transformed into other functional groups, such as amines or amides, which are crucial motifs in many drug molecules.
One of the most compelling aspects of 6-Nitro-3,4-dihydro-1H-naphthalen-2-one is its utility in constructing complex molecular architectures. Its dihydro scaffold provides a flexible platform for further functionalization, making it a versatile building block in medicinal chemistry. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are increasingly important in targeted cancer therapies.
The pharmaceutical industry has been particularly interested in 6-Nitro-3,4-dihydro-1H-naphthalen-2-one due to its potential as a scaffold for drug discovery. Studies have demonstrated its applicability in generating novel compounds with anti-inflammatory, antimicrobial, and anticancer properties. The nitro group's ability to participate in redox reactions also makes it valuable for designing prodrugs that can be activated intracellularly to release active therapeutic agents.
Recent advancements in synthetic methodologies have further enhanced the utility of 6-Nitro-3,4-dihydro-1H-naphthalen-2-one. Catalytic hydrogenation techniques have enabled efficient reduction of the nitro group to an amine, while transition-metal-catalyzed cross-coupling reactions have facilitated the introduction of aryl or heteroaryl groups at various positions on the naphthalene ring. These innovations have opened new avenues for constructing structurally diverse libraries of compounds for high-throughput screening.
The chemical reactivity of 6-Nitro-3,4-dihydro-1H-naphthalen-2-one also makes it a valuable tool in mechanistic studies. Researchers have utilized this compound to probe reaction pathways involving electrophilic aromatic substitution and nucleophilic addition reactions. Understanding these mechanisms is crucial for optimizing synthetic routes and designing more efficient catalysts.
In conclusion, 6-Nitro-3,4-dihydro-1H-naphthalen-2-one (CAS No. 200864-16-0) represents a fascinating compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an indispensable intermediate for developing novel bioactive molecules. As synthetic chemistry continues to evolve, the importance of such versatile building blocks is likely to grow even further.
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